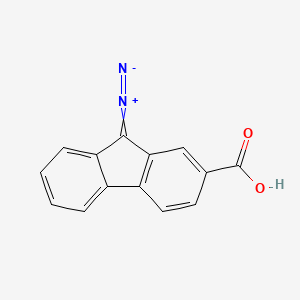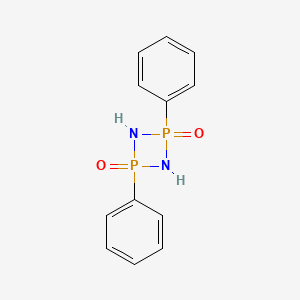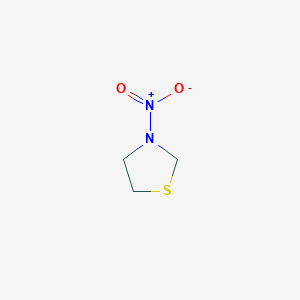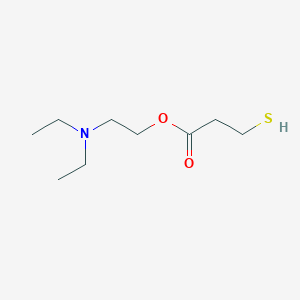
4-Benzyl-2-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-2-fluoropyridine is an organic compound that belongs to the class of fluoropyridines It is characterized by the presence of a benzyl group attached to the fourth position and a fluorine atom attached to the second position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-fluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which forms 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the benzyl group at the fourth position.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale fluorination reactions followed by benzylation under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzyl-2-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce aminopyridines.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-2-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4-Benzyl-2-fluoropyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect influences the compound’s reactivity and binding affinity. This can affect various biochemical pathways, making it a valuable tool in medicinal chemistry and drug development .
Vergleich Mit ähnlichen Verbindungen
2-Fluoropyridine: Lacks the benzyl group, making it less hydrophobic.
4-Benzylpyridine: Lacks the fluorine atom, affecting its electronic properties.
2,4-Difluoropyridine: Contains an additional fluorine atom, altering its reactivity.
Uniqueness: 4-Benzyl-2-fluoropyridine’s unique combination of a benzyl group and a fluorine atom provides distinct chemical and physical properties, making it a versatile compound in various research applications.
Eigenschaften
CAS-Nummer |
111887-70-8 |
|---|---|
Molekularformel |
C12H10FN |
Molekulargewicht |
187.21 g/mol |
IUPAC-Name |
4-benzyl-2-fluoropyridine |
InChI |
InChI=1S/C12H10FN/c13-12-9-11(6-7-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI-Schlüssel |
HTPLNLPEMYXKEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC(=NC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1H-Imidazol-1-yl)-2-methylbutan-2-yl]prop-2-enamide](/img/structure/B14320389.png)
![Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14320393.png)

![2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane](/img/structure/B14320408.png)

![4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14320415.png)
![9-Methoxy-4-nitro-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14320428.png)

![2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane;perchloric acid](/img/structure/B14320434.png)
![3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile](/img/structure/B14320446.png)



